molecular formula C17H16BrN3O6 B14922214 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

Cat. No.: B14922214
M. Wt: 438.2 g/mol
InChI Key: YURZMVBTUQAEAT-DJKKODMXSA-N
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Description

N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, nitro, ethoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the bromine, hydroxyl, and nitro groups through electrophilic aromatic substitution reactions. The final step involves the condensation of the intermediate with 2-(2-ethoxyphenoxy)acetic acid under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H16BrN3O6

Molecular Weight

438.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C17H16BrN3O6/c1-2-26-14-5-3-4-6-15(14)27-10-16(22)20-19-9-11-7-12(21(24)25)8-13(18)17(11)23/h3-9,23H,2,10H2,1H3,(H,20,22)/b19-9+

InChI Key

YURZMVBTUQAEAT-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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